First-in-Class Mechanism of Action Differentiates M3913 from Other ER Stress Modulators
M3913 is described as a potential 'first-in-class' WFS1 transmembrane glycoprotein-targeting unfolded protein response (UPR) inducer [1]. While other compounds modulate ER stress (e.g., chemical chaperones like TUDCA or ISR inhibitors like ISRIB), M3913's mechanism is unique. It engages an ER transmembrane protein to induce a Ca2+ shift from the ER to the cytoplasm, triggering the UPR and subsequent antitumor activity [2]. This is a distinct pathway not shared by other in-class candidates.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | WFS1-targeting UPR inducer via Ca2+ shift |
| Comparator Or Baseline | Other ER stress modulators (e.g., chemical chaperones, ISR inhibitors) |
| Quantified Difference | Qualitative difference in molecular target and downstream signaling pathway |
| Conditions | Mechanistic studies in cellular models |
Why This Matters
Procurement of a compound with a novel, first-in-class mechanism ensures research is directed toward a unique biological pathway, avoiding redundancy with existing tools and enabling the exploration of new therapeutic hypotheses.
- [1] Drug Hunter Team. AACR Orlando 2023: New Drug Candidates. Drug Hunter. 2023 Apr 17. View Source
- [2] Czauderna F, Schneider R, Ramaswamy S, et al. Abstract ND09: M3913 induces the maladaptive unfolded protein response through a novel mechanism resulting in strong anti-tumor activity. Cancer Res. 2023;83(7_Supplement):ND09. View Source
